3-Hydroxy-4-methylphenylboronic acid
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Overview
Description
3-Hydroxy-4-methylphenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a boronic acid derivative, characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .
Mechanism of Action
Biochemical Pathways
, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. It involves the coupling of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium(0) complex .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-4-methylphenylboronic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules that can interact with the boronic acid, and the temperature. For instance, the reactivity of boronic acids in Suzuki-Miyaura reactions can be influenced by the choice of base and the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylphenylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. Another method includes the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroboration reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, such as biphenyls, phenols, and other aromatic compounds .
Scientific Research Applications
3-Hydroxy-4-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the development of sensors and probes for detecting biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
Uniqueness
3-Hydroxy-4-methylphenylboronic acid is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other similar boronic acids, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
(3-hydroxy-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFGFBGCIAWVMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400517 |
Source
|
Record name | 3-Hydroxy-4-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216019-35-1 |
Source
|
Record name | 3-Hydroxy-4-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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